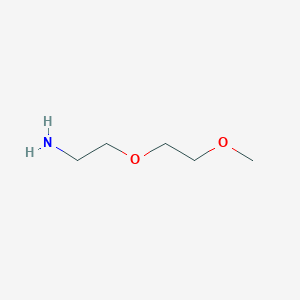
2-(2-甲氧基乙氧基)乙胺
描述
m-PEG2-胺: ,也称为2-(2-甲氧基乙氧基)乙胺,是一种属于聚乙二醇 (PEG) 衍生物类的化合物。其特征在于分子两端分别具有一个甲氧基和一个氨基。 由于其独特的性质,例如在水性介质中的溶解度增加和与各种官能团的反应性,该化合物在各种科学和工业应用中被广泛使用 .
科学研究应用
化学: m-PEG2-胺用作合成各种化合物的连接体,包括抗体药物偶联物 (ADC) 和蛋白质降解靶向嵌合体 (PROTAC)。 它提高溶解度和反应性的能力使其在化学合成中非常有价值 .
生物学: 在生物学研究中,m-PEG2-胺用于通过 PEG 化修饰蛋白质和肽,从而提高其溶解度、稳定性和生物利用度。 这种修饰对于开发治疗性蛋白质和肽至关重要 .
医学: m-PEG2-胺用于开发药物递送系统,特别是在 ADC 的合成中。 这些偶联物提高了细胞毒性药物对癌细胞的靶向递送,最大程度地减少了副作用并增强了治疗效果 .
准备方法
合成路线和反应条件: 一种常见的方法涉及使用 N-羟基琥珀酰亚胺 (NHS) 酯,它们在亲核攻击下与伯胺基反应,形成酰胺键并释放 NHS 。反应条件通常涉及 7-9 的 pH 范围。
工业生产方法: 在工业环境中,m-PEG2-胺的生产涉及使用类似合成路线的大规模反应。 该工艺针对高产率和高纯度进行了优化,通常涉及多个纯化步骤,例如色谱法和结晶,以确保最终产品满足所需的规格 .
化学反应分析
反应类型: m-PEG2-胺会发生各种类型的化学反应,包括:
取代反应: 氨基可以与羧酸和活化酯反应形成酰胺键.
常见试剂和条件:
羧酸和活化酯: 这些试剂通常用于取代反应以形成酰胺键。
羰基化合物: 酮和醛用于还原胺化反应。
作用机制
m-PEG2-胺的作用机制涉及它与各种官能团形成稳定的共价键的能力。在 ADC 的背景下,m-PEG2-胺充当将细胞毒性药物连接到抗体的连接体。 这种连接确保药物靶向递送至癌细胞,在那里通过破坏细胞过程发挥其细胞毒性作用 .
相似化合物的比较
类似化合物:
氨基-PEG2-胺: 含有两个氨基,用作类似应用中的交联剂.
生物素-PEG2-胺: 一种生物素化的衍生物,用作生物技术应用中的连接体.
独特性: m-PEG2-胺因其甲氧基和氨基的组合而独一无二,这提供了独特的反应性和溶解度特性。 这使得它在合成 ADC 和 PROTAC 中特别有价值,在这些合成中,对连接体特性的精确控制至关重要 .
属性
IUPAC Name |
2-(2-methoxyethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-4-5-8-3-2-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCGXANSAOXRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80506-64-5 | |
| Record name | Aminopoly(ethylene glycol) methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80506-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90334386 | |
| Record name | 2-(2-methoxyethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31576-51-9 | |
| Record name | 2-(2-Methoxyethoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31576-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methoxyethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)








![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)
